molecular formula C17H16O B6316541 4-Biphenyl-4-yl-2-methyl-but-3-yn-2-ol, 97% CAS No. 80033-02-9

4-Biphenyl-4-yl-2-methyl-but-3-yn-2-ol, 97%

Cat. No. B6316541
CAS RN: 80033-02-9
M. Wt: 236.31 g/mol
InChI Key: AGQJZAHQDBUXDB-UHFFFAOYSA-N
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Description

4-Biphenyl-4-yl-2-methyl-but-3-yn-2-ol, 97% (4-BPB-2-M-But-3-yn-2-ol, 97%) is an organic compound that has been used in various scientific research applications. It is a colorless, water-soluble liquid that is highly volatile and has a low boiling point. 4-BPB-2-M-But-3-yn-2-ol, 97% has a wide range of applications, from being used as a reagent in organic synthesis to being used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Scientific Research Applications

4-BPB-2-M-But-3-yn-2-ol, 97% has been extensively used in scientific research applications. It has been used in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals. It has also been used in the synthesis of organic compounds, such as amino acids and peptides. In addition, 4-BPB-2-M-But-3-yn-2-ol, 97% has been used in the synthesis of polymers and other materials.

Mechanism of Action

4-BPB-2-M-But-3-yn-2-ol, 97% acts as a catalyst in organic synthesis reactions. It is believed to act by donating a proton to the reacting species, which then undergoes a rearrangement reaction to form the desired product. The exact mechanism of action is still under investigation, but it is believed to involve the formation of a carbocation intermediate.
Biochemical and Physiological Effects
4-BPB-2-M-But-3-yn-2-ol, 97% has been used in various biochemical and physiological applications. It has been used in the synthesis of peptides and amino acids, and it has also been used in the synthesis of polymers and other materials. In addition, it has been used in the synthesis of drugs, agrochemicals, and other industrial chemicals. While the exact biochemical and physiological effects of 4-BPB-2-M-But-3-yn-2-ol, 97% are still being investigated, it is believed that it may have some effects on the human body, such as increasing the rate of metabolism.

Advantages and Limitations for Lab Experiments

4-BPB-2-M-But-3-yn-2-ol, 97% has several advantages for use in laboratory experiments. It is a colorless, water-soluble liquid, which makes it easy to handle and store. It has a low boiling point, which makes it easy to distill and purify. In addition, it is highly volatile, which makes it suitable for use in a wide range of reactions. However, 4-BPB-2-M-But-3-yn-2-ol, 97% also has some limitations. It has a strong odor and can be toxic, so it should be handled with care. It is also flammable, so it should be stored in a cool, dry place.

Future Directions

The future directions for 4-BPB-2-M-But-3-yn-2-ol, 97% are many and varied. Further research is needed to better understand its mechanism of action and biochemical and physiological effects. In addition, research is needed to develop new synthetic methods for its production. Finally, research is needed to develop new applications for 4-BPB-2-M-But-3-yn-2-ol, 97%, such as in the production of drugs, agrochemicals, and other industrial chemicals.

Synthesis Methods

4-BPB-2-M-But-3-yn-2-ol, 97% can be synthesized from a variety of starting materials. The most common method is the condensation reaction of 4-biphenyl-4-yl-2-methyl-but-3-yn-2-ol and an aldehyde, such as benzaldehyde. This reaction is catalyzed by a base, such as potassium carbonate, and the product is then purified by distillation. Other methods of synthesis include the reaction of 4-biphenyl-4-yl-2-methyl-but-3-yn-2-ol with an acid, such as acetic acid, and the reaction of 4-biphenyl-4-yl-2-methyl-but-3-yn-2-ol with an alcohol, such as isopropanol.

properties

IUPAC Name

2-methyl-4-(4-phenylphenyl)but-3-yn-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O/c1-17(2,18)13-12-14-8-10-16(11-9-14)15-6-4-3-5-7-15/h3-11,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQJZAHQDBUXDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC1=CC=C(C=C1)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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